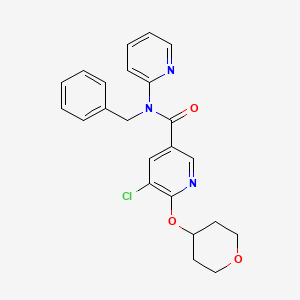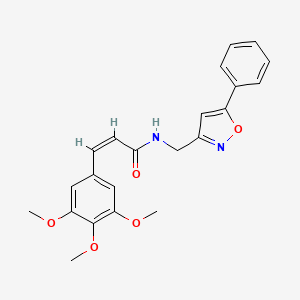
(Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a chemical compound that belongs to the family of acrylamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
Polymer Complexes and Biomedical Applications
Research has demonstrated the development of novel polymer complexes using acrylamide derivatives, with potential implications in biomedicine. For example, a study conducted by El-Sonbati et al. (2018) involved the synthesis of a novel ligand and its polymeric complexes, characterized by various analytical techniques. These complexes showed potential applications in cancer treatment, as demonstrated through molecular docking predicting binding to breast and prostate cancer receptors El-Sonbati et al., 2018.
Herbicidal Activity
Acrylamide derivatives have been explored for their herbicidal activities. A study by Wang et al. (2004) synthesized a series of acrylamide compounds that exhibited significant herbicidal activities, highlighting the potential of acrylamide derivatives in developing new herbicide classes Wang et al., 2004.
Controlled-release Formulations
The controlled-release properties of acrylamide derivatives have been investigated for agricultural applications. Tai et al. (2002) reported on biologically active polymers based on acrylamide that could release active agents in a controlled manner, demonstrating the utility of these compounds in developing chemically controlled-release formulations Tai et al., 2002.
Tissue Engineering Applications
In the field of tissue engineering, acrylamide-based scaffolds have been developed for their thermoresponsive and degradable properties. A study by Galperin et al. (2010) focused on creating poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity, indicating the relevance of acrylamide derivatives in designing materials for biomedical applications Galperin et al., 2010.
Chiral Stationary Phases
Acrylamide derivatives have also been utilized in creating chiral stationary phases for chromatographic separations. Tian et al. (2010) synthesized optically active acrylamide derivatives for potential application as chiral stationary phases, demonstrating their utility in analytical chemistry Tian et al., 2010.
Propiedades
IUPAC Name |
(Z)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-26-19-11-15(12-20(27-2)22(19)28-3)9-10-21(25)23-14-17-13-18(29-24-17)16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,23,25)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGOASJHDQOLME-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

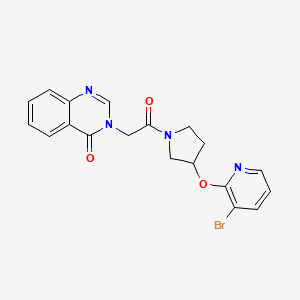
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585584.png)

![2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B2585586.png)
![Tert-butyl N-[3-[(2-chloropyrimidin-4-yl)methylamino]-3-oxopropyl]carbamate](/img/structure/B2585587.png)


![N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2585595.png)
![(4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane](/img/structure/B2585596.png)
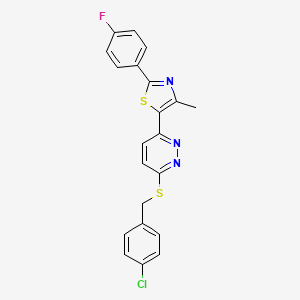
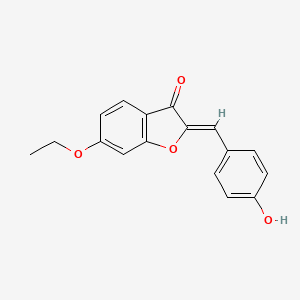
![(E)-4-(Dimethylamino)-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-enamide](/img/structure/B2585599.png)
![(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2585603.png)
